5-(Aminomethyl)thiophene-3-carbonitrile
Description
Significance of Thiophene-3-carbonitrile Core Structures in Heterocyclic Chemistry
The thiophene-3-carbonitrile core is a significant structural motif in heterocyclic chemistry due to the unique electronic properties conferred by the sulfur heteroatom and the versatile reactivity of the nitrile group. Thiophene (B33073), a five-membered aromatic heterocycle, is considered electron-rich and can act as a bioisostere of a benzene (B151609) ring in biologically active molecules, often leading to improved pharmacokinetic profiles. The presence of the sulfur atom influences the ring's aromaticity and reactivity, making it susceptible to a variety of chemical transformations. nih.gov
The carbonitrile (nitrile) group at the 3-position is a powerful electron-withdrawing group, which modulates the electronic distribution within the thiophene ring. This functional group is a valuable synthetic handle, capable of being converted into a wide array of other functionalities, including amines, carboxylic acids, amides, and tetrazoles. This versatility makes thiophene-3-carbonitrile derivatives crucial building blocks in the synthesis of more complex heterocyclic systems. For instance, they are precursors to thieno[2,3-d]pyrimidines and thieno[2,3-b]pyridines, which are scaffolds found in numerous pharmacologically active compounds. wikipedia.org The combination of the thiophene ring and the carbonitrile group creates a scaffold with a rich and diverse chemical reactivity, making it a cornerstone in the construction of novel molecular architectures.
Strategic Position of 5-(Aminomethyl)thiophene-3-carbonitrile as a Versatile Synthetic Intermediate
This compound holds a strategic position as a bifunctional synthetic intermediate. The presence of two distinct and reactive functional groups, the aminomethyl group at the 5-position and the carbonitrile group at the 3-position, on the thiophene scaffold allows for selective and sequential chemical modifications. This dual functionality is key to its utility in combinatorial chemistry and the synthesis of complex target molecules.
The primary amine of the aminomethyl group serves as a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation to form amides, secondary and tertiary amines, and imines, respectively. This allows for the introduction of a wide variety of substituents at the 5-position, enabling the fine-tuning of a molecule's steric and electronic properties.
Simultaneously, the carbonitrile group at the 3-position can be elaborated through various transformations. As mentioned, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents. The strategic placement of these two functional groups allows for the construction of diverse molecular frameworks. For example, intramolecular reactions between derivatives of the aminomethyl and carbonitrile groups can lead to the formation of fused ring systems, further expanding the chemical space accessible from this intermediate.
Historical Context and Evolution of Synthetic Methodologies for Thiophene-Based Compounds
The history of thiophene chemistry dates back to 1882 when it was discovered by Viktor Meyer as a contaminant in benzene. researchgate.net The initial synthetic methods for thiophene and its derivatives were often harsh and lacked broad applicability. The Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide, was one of the earliest and most fundamental methods. nih.gov
Over the decades, synthetic methodologies have evolved significantly, with a focus on milder reaction conditions, greater functional group tolerance, and improved regioselectivity. A landmark development was the Gewald aminothiophene synthesis, which provides a straightforward route to 2-aminothiophenes from a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur. researchgate.netnih.gov
More recent advancements have focused on transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, which have become indispensable tools for the functionalization of pre-formed thiophene rings. rsc.org These methods allow for the precise introduction of various substituents at specific positions on the thiophene nucleus. Furthermore, innovative approaches involving the cyclization of functionalized alkynes have emerged as powerful strategies for the regioselective synthesis of substituted thiophenes. mdpi.com The evolution of these synthetic methods has been crucial in making a wide array of functionalized thiophenes, including aminothiophene-carbonitriles, readily accessible for various applications.
| Synthetic Era | Key Methodologies | Advantages | Limitations |
| Early (Late 19th - Mid 20th Century) | Paal-Knorr Synthesis | Fundamental route to thiophenes | Harsh conditions, limited functional group tolerance |
| Mid 20th Century | Gewald Aminothiophene Synthesis | Efficient route to 2-aminothiophenes | Primarily for 2-aminothiophenes |
| Late 20th - 21st Century | Transition-Metal Catalysis (e.g., Suzuki, Stille) | High selectivity, broad functional group tolerance | Use of expensive catalysts, potential for metal contamination |
| Modern Era | Cyclization of Functionalized Alkynes, C-H Functionalization | High atom economy, regioselectivity | Substrate-specific in some cases |
Overview of Research Paradigms and Theoretical Frameworks Applied to Aminothiophene-carbonitrile Systems
The study of aminothiophene-carbonitrile systems is supported by a combination of experimental research and theoretical frameworks, primarily computational chemistry. Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of these molecules. uj.ac.zaresearchgate.net DFT calculations can provide insights into molecular geometries, charge distributions, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and kinetic stability of these compounds. mdpi.com
Theoretical studies on aminothiophene derivatives often focus on elucidating reaction mechanisms and predicting the regioselectivity of chemical transformations. For example, computational models can help to understand the intricacies of cyclization reactions and predict the most likely products. nih.gov Furthermore, these theoretical approaches are instrumental in drug design, where they are used to model the interactions between aminothiophene-carbonitrile derivatives and biological targets. uj.ac.za
The electronic properties of thiophene-based materials are also a significant area of research, particularly in the context of organic electronics. pku.edu.cnnih.gov Theoretical calculations are used to predict properties such as band gaps, ionization potentials, and electron affinities, which are critical for the design of new materials for organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). The interplay between the electron-donating amino group and the electron-withdrawing carbonitrile group in aminothiophene-carbonitrile systems can be systematically studied using computational methods to tune the electronic properties for specific applications.
| Theoretical Method | Application in Aminothiophene-carbonitrile Systems | Key Insights |
| Density Functional Theory (DFT) | Elucidation of molecular structure, electronic properties, and reaction mechanisms. uj.ac.zaresearchgate.net | Optimized geometries, charge distribution, HOMO-LUMO energy gaps, reaction pathways. |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra. nih.gov | Understanding of optical properties for materials science applications. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and intermolecular interactions. | Characterization of hydrogen bonds and other non-covalent interactions. |
| Molecular Docking | Simulation of ligand-protein interactions. uj.ac.za | Prediction of binding affinities and modes for drug discovery. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(aminomethyl)thiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c7-2-5-1-6(3-8)9-4-5/h1,4H,3,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDGTEZAPBYUQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C#N)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942540 | |
| Record name | 5-(Aminomethyl)thiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203792-27-2 | |
| Record name | 5-(Aminomethyl)thiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Aminomethyl Thiophene 3 Carbonitrile
Retrosynthetic Analysis of the Target Compound
A retrosynthetic approach to 5-(Aminomethyl)thiophene-3-carbonitrile reveals several potential synthetic pathways. The primary disconnections involve the carbon-carbon bonds linking the functional groups to the thiophene (B33073) ring and the bonds forming the thiophene ring itself.
Functional Group Interconversion (FGI) and C-C Bond Disconnection: The most straightforward analysis involves disconnecting the aminomethyl and carbonitrile groups.
The aminomethyl group can be traced back to a variety of precursors, such as a hydroxymethyl, formyl, or halomethyl group. For instance, a 5-(bromomethyl)thiophene-3-carbonitrile (B3111907) could be a key intermediate, which in turn could be derived from a 5-methyl or 5-formyl precursor. Another route is the reduction of a 5-cyano or 5-azidomethyl group.
The carbonitrile group can be retrosynthetically derived from an amide (via dehydration), a carboxylic acid, or an aldehyde (via a condensation/cyanation sequence). A common strategy is the displacement of a halide with a cyanide salt.
Thiophene Ring Construction: A more convergent approach involves building the thiophene ring from acyclic precursors. This strategy is often employed in methods like the Gewald aminothiophene synthesis, which constructs the ring from elemental sulfur, a carbonyl compound, and an active methylene (B1212753) nitrile. tandfonline.com In this context, the retrosynthetic analysis would break the thiophene ring into components that already contain the carbonitrile and a precursor to the aminomethyl group.
Classical and Contemporary Approaches to Thiophene Functionalization
The functionalization of the thiophene ring is a well-established field, with a variety of methods available to introduce substituents at specific positions. Thiophene's aromaticity allows for electrophilic substitution reactions, while modern cross-coupling methods have enabled more complex functionalizations. organic-chemistry.org
Introducing a carbonitrile group onto a thiophene ring can be achieved through several reliable methods. The choice of method often depends on the available starting materials and the other functional groups present in the molecule.
Sandmeyer-type Reaction: If a 3-aminothiophene precursor is available, it can be converted to a diazonium salt, which is then displaced by a cyanide, typically from a copper(I) cyanide source.
Nucleophilic Substitution: A common and effective method is the Rosenmund-von Braun reaction, where a 3-halothiophene (e.g., 3-bromothiophene) is treated with a cyanide salt, often with palladium or copper catalysis to facilitate the reaction.
Dehydration of Amides: A thiophene-3-carboxamide (B1338676) can be dehydrated to the corresponding nitrile using various dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA).
From Aldehydes: A thiophene-3-carboxaldehyde can be converted to the nitrile through a two-step process involving the formation of an oxime followed by dehydration.
The introduction of an aminomethyl group requires different strategies, often involving reduction or substitution reactions.
Reduction of a Nitrile: If a thiophene-3,5-dicarbonitrile were synthesized, selective reduction of one nitrile group to an aminomethyl group would be a potential, though challenging, pathway.
Reductive Amination: A 5-formylthiophene-3-carbonitrile (B1337577) can undergo reductive amination. This involves the reaction of the aldehyde with ammonia (B1221849) (or a protected amine equivalent) to form an imine, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.
Substitution of a Halomethyl Group: A 5-(halomethyl)thiophene-3-carbonitrile, such as the bromo or chloro derivative, can react with ammonia or a protected amine equivalent (like phthalimide (B116566) followed by deprotection) in a nucleophilic substitution reaction to yield the aminomethyl product.
Mannich Reaction: The Mannich reaction is a powerful tool for aminomethylation. researchgate.net While typically applied to enolizable carbonyl compounds, variations exist for activated aromatic systems. A thiophene ring activated by other substituents might undergo direct aminomethylation with formaldehyde (B43269) and a suitable amine.
Multi-Step Synthesis Pathways from Readily Available Precursors
Designing a multi-step synthesis requires a logical sequence of reactions that build complexity from simple, commercially available starting materials. libretexts.orgyoutube.com A plausible multi-step pathway for this compound could start from 3-methylthiophene (B123197).
Proposed Synthetic Pathway:
Bromination: The first step would be the bromination of 3-methylthiophene. Electrophilic bromination of 3-methylthiophene would likely yield a mixture of isomers, with the 2-bromo and 5-bromo products being significant. Separation would be required to isolate 2-bromo-4-methylthiophene.
Cyanation: The bromo group at the 2-position would then be converted to a nitrile group using a palladium-catalyzed cyanation reaction with a cyanide source like zinc cyanide. This would yield 4-methylthiophene-2-carbonitrile.
Side-Chain Bromination: The methyl group at the 4-position would then be brominated using a radical initiator like N-bromosuccinimide (NBS) to form 4-(bromomethyl)thiophene-2-carbonitrile.
Amination: The final step would be the displacement of the bromide with an amine source. This could be achieved using ammonia to directly form the primary amine, or via a Gabriel synthesis using potassium phthalimide followed by hydrazinolysis to avoid over-alkylation.
This pathway illustrates the general logic of multi-step synthesis: installing functional groups in a strategic order and modifying them as needed to achieve the final target structure. youtube.comyoutube.com
One-Pot and Cascade Reaction Sequences
Modern synthetic chemistry increasingly favors one-pot or cascade reactions, which improve efficiency by reducing the number of work-up and purification steps. nih.govscispace.com The Gewald reaction is a classic example of a multi-component reaction used for synthesizing 2-aminothiophenes. tandfonline.com
A hypothetical one-pot synthesis for a related structure, 2-amino-5-substituted-thiophene-3-carbonitrile, typically involves the reaction of a ketone or aldehyde, an active methylene nitrile (like malononitrile), and elemental sulfur in the presence of a base catalyst like morpholine (B109124) or triethylamine. tandfonline.comyoutube.com
Adapting this concept, one could envision a multi-component reaction for this compound. This would require a starting material that already contains a protected aminomethyl group. For example, the reaction of a β-keto aldehyde or its equivalent, where one of the substituents is a protected aminomethyl group, with cyanothioacetamide could potentially lead to the desired thiophene ring system in a convergent manner. While specific literature for the target molecule is scarce, the principles of one-pot thiophene synthesis suggest this is a viable and efficient strategy to explore. mit.edu
Optimization of Reaction Conditions and Yield Enhancement Strategies
The success of any synthetic route, whether multi-step or one-pot, hinges on the optimization of reaction conditions to maximize yield and purity. nih.govresearchgate.net Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and the molar ratio of reactants. researchgate.net
For instance, in a palladium-catalyzed cross-coupling reaction to introduce the nitrile group, factors such as the palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), the choice of ligand, the base, and the solvent must be systematically varied to find the optimal conditions. researchgate.net
The following interactive table illustrates a hypothetical optimization study for a nucleophilic substitution step to form the aminomethyl group from a 5-(bromomethyl) precursor. The goal is to maximize the yield of the desired product by systematically changing reaction parameters.
Table 1: Hypothetical Optimization of the Amination Step
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | Acetonitrile | 60 | 12 | 45 |
| 2 | K₂CO₃ | DMF | 60 | 12 | 60 |
| 3 | Cs₂CO₃ | DMF | 60 | 12 | 75 |
| 4 | Cs₂CO₃ | DMF | 80 | 8 | 85 |
| 5 | Cs₂CO₃ | Dioxane | 80 | 8 | 70 |
This data suggests that using a stronger, non-nucleophilic base like cesium carbonate in a polar aprotic solvent like DMF at an elevated temperature provides the best yield for this hypothetical transformation. Such systematic optimization is crucial for developing a robust and scalable synthesis.
Sustainable and Green Chemistry Considerations in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, these principles can be applied to minimize waste, reduce energy consumption, and utilize safer materials.
Solvent Selection and Minimization
The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional syntheses of thiophene derivatives often employ volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives. mdpi.com
Recent research has focused on identifying greener solvents for heterocyclic synthesis. mdpi.comnumberanalytics.com Water, ionic liquids, and deep eutectic solvents (DES) are promising alternatives to conventional organic solvents. mdpi.comrsc.org For instance, the use of water as a solvent in the synthesis of 2-aminothiophenes, structurally related to the target molecule, has been demonstrated to be effective, especially when combined with techniques like ultrasound irradiation. researchgate.net The use of recyclable ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM]BF4), has also shown success in the synthesis of thiophene derivatives, allowing for catalyst recovery and reuse. mdpi.com
Strategies for solvent minimization, such as solvent-free reactions, are also gaining traction. numberanalytics.com These methods not only reduce solvent waste but can also lead to lower energy requirements and simplified product isolation. numberanalytics.com
Table 1: Comparison of Solvents for Thiophene Synthesis
| Solvent | Green Chemistry Classification | Advantages | Disadvantages |
| Dichloromethane | Hazardous | Good solubility for many organic compounds. | Carcinogenic, ozone-depleting. |
| Toluene | Problematic | High boiling point, good for a range of reactions. | Toxic, suspected of damaging unborn child. |
| Water | Recommended | Non-toxic, non-flammable, inexpensive. | Poor solubility for many organic reactants. |
| Ethanol | Recommended | Biodegradable, low toxicity, renewable source. | Can be reactive in some cases. |
| Ionic Liquids | Varies | Low volatility, tunable properties, potential for recyclability. mdpi.com | Can be expensive, potential toxicity concerns for some types. |
| Deep Eutectic Solvents (DES) | Generally Greener | Biodegradable, low cost, easy to prepare. rsc.org | Higher viscosity can be an issue. |
This table provides a general classification based on established green chemistry solvent selection guides. The suitability of a solvent is always reaction-dependent.
Catalyst Development for Enhanced Efficiency
Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective reactions. The development of novel catalysts for the synthesis of this compound can significantly enhance its sustainability profile.
Recent advancements in catalysis for heterocyclic synthesis have focused on heterogeneous and recyclable catalysts. bohrium.comresearchgate.net These catalysts can be easily separated from the reaction mixture, reducing waste and allowing for multiple uses. numberanalytics.com Carbon-based materials like carbon nanotubes (CNTs) and graphitic carbon nitride (GCN) are emerging as effective supports for catalysts in the synthesis of various heterocycles. bohrium.com For instance, metal-free carbonaceous materials are gaining interest due to their low cost, stability, and tunable surface chemistry. researchgate.net
For the crucial C-N bond formation step in the synthesis of aminomethylated thiophenes, earth-abundant metal catalysts like copper are being explored as more sustainable alternatives to precious metals like palladium. researchgate.net The development of well-defined N-heterocyclic carbene (NHC) based ruthenium complexes has also shown promise for atom-economical C-N bond formation from alcohols and nitrogen sources. longdom.org Furthermore, magnetically recoverable nanocatalysts, such as those based on iron oxide, offer a practical solution for catalyst recycling, minimizing the need for filtration and reducing catalyst loss. researchgate.netencyclopedia.pub
Table 2: Emerging Catalysts for Sustainable Heterocyclic Synthesis
| Catalyst Type | Key Features | Potential Application in this compound Synthesis |
| Heterogeneous Catalysts on Carbon Supports (CNTs, GCN) | High selectivity, recyclability, metal-free options. bohrium.com | Potential for various steps in the thiophene ring formation and functionalization. |
| Copper-based Catalysts | Earth-abundant, lower cost, environmentally friendlier than precious metals. researchgate.net | Aminomethylation step, C-N bond formation. |
| N-Heterocyclic Carbene (NHC) Metal Complexes | High activity for C-N bond formation, potential for hydrogen transfer reactions. longdom.org | Synthesis from alcohol precursors, enhancing atom economy. |
| Magnetically Recoverable Nanocatalysts | Easy separation and recycling, reduced catalyst loss. researchgate.netencyclopedia.pub | Applicable to various catalytic steps in the synthesis. |
| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions. jocpr.com | Potential for specific transformations, though less explored for this specific compound. |
This table highlights potential applications based on the general reactivity of these catalyst types in heterocyclic synthesis.
Atom Economy and Waste Reduction Approaches
Atom economy, a concept developed by Barry Trost, is a measure of how many atoms from the reactants are incorporated into the final product. jocpr.com Syntheses with high atom economy are inherently greener as they generate less waste.
Multicomponent reactions (MCRs) are a powerful strategy for improving atom economy. tandfonline.com MCRs combine three or more reactants in a single step to form a complex product, minimizing the need for intermediate isolation and purification steps, which are major sources of waste. tandfonline.comnih.gov The Gewald reaction, a well-known MCR for the synthesis of 2-aminothiophenes, exemplifies this approach and could be adapted for the synthesis of precursors to this compound. researchgate.net One-pot syntheses of substituted thiophenes from chalcones, benzoylacetonitriles, and elemental sulfur also demonstrate the potential of MCRs in this area. rsc.org
Another key aspect of waste reduction is the avoidance of stoichiometric reagents and protecting groups. nih.gov Catalytic approaches are inherently superior in this regard. For instance, catalytic hydrogen transfer reactions for C-N bond formation avoid the use of hazardous reducing agents and generate only water or hydrogen as a byproduct. longdom.org
The development of reaction telescoping, where multiple synthetic steps are performed in a single reactor without isolation of intermediates, can dramatically reduce solvent usage and waste generation. tandfonline.com
Table 3: Comparison of Synthetic Strategies by Atom Economy
| Synthetic Strategy | Description | Atom Economy | Waste Generation |
| Traditional Linear Synthesis | Stepwise formation of bonds with isolation of intermediates. | Often low | High (byproducts, solvents from purification) |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step. tandfonline.com | High | Low |
| Catalytic Hydrogen Transfer | Use of a catalyst to transfer hydrogen, e.g., from an alcohol. longdom.org | High | Low (e.g., water or H2) |
| Reactions with Protecting Groups | Introduction and subsequent removal of protecting groups. | Low | High (reagents for protection/deprotection) |
This table provides a generalized comparison. The actual atom economy depends on the specific reaction and reagents used.
Advanced Spectroscopic and Structural Elucidation of 5 Aminomethyl Thiophene 3 Carbonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 5-(aminomethyl)thiophene-3-carbonitrile, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its molecular connectivity.
Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Assignment
In the ¹H NMR spectrum of this compound, the chemical shifts of the protons are influenced by the electronic environment created by the thiophene (B33073) ring and the electron-withdrawing nitrile group, as well as the aminomethyl substituent.
The thiophene ring protons, typically appearing in the aromatic region, are expected to be distinct. The proton at the C2 position and the proton at the C4 position would appear as doublets due to coupling with each other. The specific chemical shifts can be estimated based on the analysis of similar substituted thiophenes. researchgate.net The aminomethyl group introduces a methylene (B1212753) bridge (-CH₂-) and an amino group (-NH₂). The methylene protons would likely appear as a singlet, integrating to two protons. The chemical shift of these protons is influenced by the adjacent amino group and the thiophene ring. The amino group protons themselves may appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.
Expected ¹H NMR Chemical Shift Assignments for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H2 | 7.5 - 8.0 | d |
| H4 | 7.0 - 7.5 | d |
| -CH₂- | 3.8 - 4.2 | s |
| -NH₂ | 1.5 - 3.0 | br s |
Note: These are estimated values based on typical ranges for similar functional groups and substituted thiophenes. Actual experimental values may vary.
Carbon-13 (¹³C) NMR Spectroscopic Investigations
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The carbon atoms of the thiophene ring (C2, C3, C4, and C5) are expected to resonate in the aromatic region of the spectrum. The presence of substituents significantly influences their chemical shifts. The carbon atom attached to the nitrile group (C3) and the carbon atom attached to the aminomethyl group (C5) will have their shifts particularly affected. The nitrile carbon (C≡N) has a characteristic chemical shift in the range of 115-125 ppm. organicchemistrydata.org The carbon of the aminomethyl group (-CH₂-) will appear in the aliphatic region.
Expected ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| C2 | 125 - 135 |
| C3 | 110 - 120 |
| C4 | 130 - 140 |
| C5 | 145 - 155 |
| -CH₂- | 40 - 50 |
| -C≡N | 115 - 125 |
Note: These are estimated values based on typical ranges for similar functional groups and substituted thiophenes. Actual experimental values may vary. chemicalbook.com
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional NMR techniques are employed. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the signals of the H2 and H4 protons would be expected, confirming their adjacent relationship on the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively link the proton signals of H2, H4, and the -CH₂- group to their corresponding carbon signals (C2, C4, and the aminomethyl carbon). researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (like C3 and C5) and for confirming the placement of the substituents. For example, correlations would be expected between the H2 proton and the C3, C4, and C5 carbons, and between the methylene protons and the C4, C5, and C-thiophene carbons.
The application of these 2D NMR techniques provides a comprehensive and definitive structural elucidation of this compound. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be used to study its conformational properties.
Characteristic Absorption Frequencies of Functional Groups
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.
The nitrile group (-C≡N) exhibits a strong and sharp absorption band in the region of 2260-2220 cm⁻¹. The amino group (-NH₂) will show N-H stretching vibrations, typically as two bands for a primary amine, in the region of 3500-3300 cm⁻¹. The C-H stretching vibrations of the thiophene ring are expected in the aromatic C-H region, around 3100-3000 cm⁻¹. globalresearchonline.net The C=C stretching vibrations of the thiophene ring usually appear in the 1600-1400 cm⁻¹ region. globalresearchonline.net The C-S stretching vibration of the thiophene ring can be observed in the fingerprint region. researchgate.net
Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3500 - 3300 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 2960 - 2850 | Medium |
| C≡N Stretch (Nitrile) | 2260 - 2220 | Strong, Sharp |
| C=C Stretch (Thiophene) | 1600 - 1400 | Medium to Weak |
| N-H Bend (Amine) | 1650 - 1580 | Medium |
Note: These are typical ranges and the exact positions and intensities can be influenced by the molecular structure and environment. libretexts.org
Conformational Analysis through Vibrational Modes
While the thiophene ring itself is planar, the aminomethyl substituent has rotational freedom around the C5-CH₂ bond. Different spatial orientations of the aminomethyl group relative to the thiophene ring would result in different conformers. These conformers may have subtle differences in their vibrational frequencies.
Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational spectra of different possible conformers. globalresearchonline.net By comparing the calculated spectra with the experimental IR and Raman spectra, it may be possible to determine the most stable conformation of the molecule in the solid state or in solution. Certain low-frequency vibrational modes, such as torsional modes involving the aminomethyl group, can be particularly sensitive to conformational changes. While detailed conformational analysis often requires a combination of experimental and theoretical approaches, vibrational spectroscopy serves as a powerful probe of the molecule's three-dimensional structure.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. For this compound, HRMS is crucial for confirming its chemical formula, C₆H₆N₂S. nih.gov
The technique is powerful enough to distinguish between ions of the same nominal mass but different elemental compositions. nih.gov The expected monoisotopic mass of the protonated molecule [M+H]⁺ of this compound would be compared against the experimentally measured value to validate its identity.
Table 1: HRMS Data for this compound
| Property | Value |
| Molecular Formula | C₆H₆N₂S |
| Monoisotopic Mass | 138.02517 g/mol |
| Calculated Exact Mass [M+H]⁺ | 139.03299 Da |
This interactive table presents the fundamental mass spectrometry data for the target compound.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies
Tandem mass spectrometry (MS/MS) is employed to probe the structure of a molecule by inducing fragmentation and analyzing the resulting product ions. nih.gov In an MS/MS experiment, the parent ion of this compound (m/z 139) would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions detected.
While direct experimental MS/MS data for this specific molecule is not widely published, the fragmentation pathway can be predicted based on its structure and known fragmentation mechanisms of related compounds, such as other thiophenes and amino nitriles. nih.govarkat-usa.org The fragmentation of protonated amino acids and their derivatives commonly involves the loss of small, stable neutral molecules like water (H₂O) and carbon monoxide (CO). nih.govunito.it
Key fragmentation patterns for this compound would likely involve:
Loss of ammonia (B1221849) (NH₃): Cleavage of the C-N bond in the aminomethyl group.
Cleavage of the thiophene ring: Rupture of the heterocyclic ring system, a common pathway for thiophene derivatives under electron impact. arkat-usa.org
Loss of HCN: Elimination from the nitrile group and a hydrogen atom.
Table 2: Predicted MS/MS Fragmentation of [C₆H₆N₂S+H]⁺
| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss | Predicted Fragment m/z |
| 139.03 | [C₆H₄NS]⁺ | NH₃ | 122.01 |
| 139.03 | [C₅H₆N₂]⁺ | CS | 94.05 |
| 139.03 | [C₅H₅S]⁺ | H₂CN₂ | 97.01 |
This table outlines the expected fragmentation products from tandem mass spectrometry analysis.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This provides unequivocal proof of molecular structure, bond lengths, bond angles, and intermolecular interactions.
Single Crystal Growth Techniques for Thiophene Derivatives
Obtaining a high-quality single crystal is a prerequisite for X-ray diffraction analysis. For organic molecules like thiophene derivatives, several techniques are commonly employed. warwick.ac.ukresearchgate.net
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile), and the solvent is allowed to evaporate slowly over days or weeks. youtube.comnih.gov This gradual increase in concentration promotes the formation of well-ordered crystals.
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small vial, which is then placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, leading to crystallization.
Hydrothermal/Solvothermal Synthesis: This technique uses elevated temperatures and pressures to increase the solubility of the compound in a solvent, followed by a controlled cooling process to induce crystal growth. warwick.ac.uk
The choice of method and solvent is critical and often determined empirically to yield crystals of sufficient size and quality for diffraction experiments.
Crystal Packing and Intermolecular Interactions Analysis (e.g., Hirshfeld Surface Analysis)
Once the crystal structure is solved, the analysis of crystal packing reveals how molecules are arranged in the lattice. This is governed by non-covalent intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.govnih.govresearchgate.net
The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.gov For this compound, the primary amine and nitrile groups, along with the thiophene ring, would be expected to participate in a network of interactions:
Hydrogen Bonding: Strong N-H···N hydrogen bonds between the aminomethyl group of one molecule and the nitrile nitrogen of another are highly probable.
π–π Stacking: Interactions between the aromatic thiophene rings of adjacent molecules.
C-H···S and C-H···π Interactions: Weaker hydrogen bonds involving the thiophene ring's sulfur atom or π-system. researchgate.net
Table 3: Common Intermolecular Interactions in Thiophene Derivatives Analyzed by Hirshfeld Surface
| Interaction Type | Description | Typical Contribution |
| H···H | Contacts between hydrogen atoms | Often the largest contributor to the surface area (e.g., >30%). researchgate.net |
| O···H / N···H | Hydrogen bonds involving O or N atoms | Significant contributors, appearing as sharp spikes in fingerprint plots. |
| C···H | van der Waals contacts and weak C-H···π bonds | Moderate contribution. |
| S···H / S···S | Interactions involving the sulfur heteroatom | Characteristic of thiophene packing, often a minor but important component. researchgate.net |
This table summarizes typical intermolecular contacts identified via Hirshfeld analysis in related thiophene structures.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (e.g., 5-[(1R)-1-Aminoethyl]thiophene-3-carbonitrile)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org Circular Dichroism (CD) spectroscopy is particularly valuable for determining the absolute configuration and studying the conformational properties of chiral molecules in solution. acs.orgvanderbilt.edu
For a chiral derivative such as 5-[(1R)-1-Aminoethyl]thiophene-3-carbonitrile , the stereogenic center adjacent to the thiophene ring induces chirality in the molecule. The thiophene ring itself acts as a chromophore. In CD spectroscopy, this molecule would exhibit a unique spectrum with positive or negative peaks (known as Cotton effects) at the wavelengths corresponding to the electronic transitions of the thiophene chromophore.
The sign and intensity of these Cotton effects are directly related to the molecule's absolute configuration (R or S). nih.gov By comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations, the absolute stereochemistry can be unequivocally assigned. vanderbilt.edu Studies on other chiral polythiophenes have shown that CD spectroscopy is highly sensitive to the chiral pendants and the resulting helical structures that may form, making it a powerful tool for stereochemical elucidation. nih.govrsc.org
Reactivity Profiles and Mechanistic Investigations of 5 Aminomethyl Thiophene 3 Carbonitrile
Reactivity of the Aminomethyl Moiety
The aminomethyl group (-CH₂NH₂) attached to the thiophene (B33073) ring at the 5-position behaves as a typical primary aliphatic amine. Its lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a base, allowing for a wide range of functionalization reactions.
The primary amine functionality is readily susceptible to attack by various electrophiles, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.
Acylation: In the presence of acylating agents such as acyl chlorides or acid anhydrides, the aminomethyl group undergoes nucleophilic acyl substitution to form the corresponding N-acylated thiophene derivatives (amides). This reaction is fundamental for introducing carbonyl-containing substituents.
Alkylation: The amine can be alkylated by reaction with alkyl halides. This reaction proceeds via nucleophilic substitution (Sₙ2) on the alkyl halide, leading to the formation of secondary and, subsequently, tertiary amines.
Schiff Base Formation: As a primary amine, 5-(aminomethyl)thiophene-3-carbonitrile readily condenses with aldehydes or ketones under specific conditions to form imines, commonly known as Schiff bases. ekb.eg This reversible reaction, typically catalyzed by acid, involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. ekb.egnih.gov The formation of Schiff bases from aminothiophene derivatives is a well-established method for creating more complex molecular architectures. researchgate.netnih.gov
Table 1: Functionalization Reactions of the Aminomethyl Group
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | N-( (4-cyanothiophen-2-yl)methyl)acetamide |
| Alkylation | Methyl Iodide (CH₃I) | 5-((Methylamino)methyl)thiophene-3-carbonitrile |
| Schiff Base Formation | Benzaldehyde (C₆H₅CHO) | 5-(((Benzylidene)amino)methyl)thiophene-3-carbonitrile |
The primary aminomethyl group can be converted into a diazonium salt upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl. organic-chemistry.org Unlike aromatic diazonium salts which have a degree of stability at low temperatures, primary aliphatic diazonium salts are highly unstable. organic-chemistry.orgquora.com They readily decompose through the loss of dinitrogen gas (N₂), an excellent leaving group, to form a primary carbocation. quora.com
This highly reactive carbocation intermediate can then be trapped by various nucleophiles present in the reaction medium, leading to a mixture of substitution and elimination products. nih.gov This pathway allows for the replacement of the original aminomethyl group with a range of other functional groups. byjus.comlibretexts.org
Table 2: Potential Products from Diazotization of this compound
| Reagent/Nucleophile | Major Product Formed | Reaction Type |
|---|---|---|
| H₂O | (4-cyanothiophen-2-yl)methanol | Substitution (Hydrolysis) |
| Cl⁻ (from HCl) | 5-(Chloromethyl)thiophene-3-carbonitrile | Substitution (Halogenation) |
| I⁻ (from KI) | 5-(Iodomethyl)thiophene-3-carbonitrile | Substitution (Halogenation) byjus.com |
Transformations Involving the Carbonitrile Group
The carbonitrile (or nitrile, -C≡N) group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. It can undergo hydrolysis, reduction, and nucleophilic addition reactions.
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. libretexts.orgchemguide.co.uk The reaction proceeds through a two-step mechanism. chemguide.co.uk The initial step is the hydration of the nitrile to form an amide intermediate, specifically 5-(aminomethyl)thiophene-3-carboxamide. lumenlearning.com Under the reaction conditions, this amide is then further hydrolyzed to the corresponding carboxylic acid, 5-(aminomethyl)thiophene-3-carboxylic acid. chemistrysteps.comresearchgate.net
Under acidic hydrolysis (e.g., reflux with aq. HCl), the final product is the free carboxylic acid and the ammonium (B1175870) salt of the acid used. libretexts.org In alkaline hydrolysis (e.g., reflux with aq. NaOH), a water-soluble carboxylate salt (e.g., sodium 5-(aminomethyl)thiophene-3-carboxylate) is formed, which requires a subsequent acidification step to yield the free carboxylic acid. libretexts.orgchemguide.co.uk
The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions used.
Reduction to Amines: Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), can reduce the nitrile group to a primary amine. youtube.commasterorganicchemistry.com This transformation involves two successive additions of a hydride ion (H⁻) to the nitrile carbon. chemistrysteps.com The reaction converts this compound into (5-(aminomethyl)thiophen-3-yl)methanamine, a diamine. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles on its own. youtube.commasterorganicchemistry.com
Reduction to Aldehydes: A partial reduction of the nitrile to an aldehyde can be achieved using a less reactive, sterically hindered hydride reagent like Diisobutylaluminium hydride (DIBAL-H). adichemistry.commasterorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) and with a controlled stoichiometry. DIBAL-H adds one hydride equivalent to the nitrile, forming an aluminum-imine intermediate. chemistrysteps.com Subsequent aqueous work-up hydrolyzes this intermediate to yield the corresponding aldehyde, 5-(aminomethyl)thiophene-3-carbaldehyde. chemistrysteps.commasterorganicchemistry.com
Table 3: Reduction Reactions of the Carbonitrile Group
| Reagent | Conditions | Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 1) Ether/THF; 2) H₂O work-up | (5-(Aminomethyl)thiophen-3-yl)methanamine |
| Diisobutylaluminium hydride (DIBAL-H) | 1) Toluene, -78 °C; 2) H₂O work-up | 5-(Aminomethyl)thiophene-3-carbaldehyde |
The electrophilic carbon atom of the nitrile group is susceptible to attack by strong carbon-based nucleophiles, such as Grignard reagents (R-MgX). The addition of a Grignard reagent across the carbon-nitrogen triple bond forms an intermediate imine salt. masterorganicchemistry.com This intermediate is then hydrolyzed during aqueous work-up to produce a ketone. masterorganicchemistry.comnih.gov For example, reaction of this compound with methylmagnesium bromide would, after hydrolysis, yield 1-(5-(aminomethyl)thiophen-3-yl)ethan-1-one.
Electrophilic Aromatic Substitution (EAS) on the Thiophene Ring: Regioselectivity and Kinetics
The reactivity of the thiophene ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of its two substituents: the aminomethyl group (-CH₂NH₂) at position 5 and the carbonitrile group (-C≡N) at position 3. Thiophene itself is more reactive than benzene (B151609) in EAS reactions due to the electron-donating nature of the sulfur atom, which stabilizes the intermediate arenium ion (also known as a sigma complex). numberanalytics.compearson.com Substitution on an unsubstituted thiophene ring preferentially occurs at the C2 (α) position, which is more activated than the C3 (β) position. numberanalytics.com
In this compound, the regiochemical outcome of an EAS reaction is a result of the competing directing effects of the two substituents.
The Carbonitrile Group (-C≡N): The nitrile group is a strong electron-withdrawing group (EWG) due to both induction and resonance. As a deactivating group, it slows down the rate of EAS. In monosubstituted aromatic systems, EWGs are typically meta-directors. youtube.com Therefore, the nitrile group at C3 would direct an incoming electrophile to the C5 position. However, this position is already substituted. Its deactivating effect will primarily be felt at the C2 and C4 positions.
The Aminomethyl Group (-CH₂NH₂): The aminomethyl group is an activating group. While the methylene (B1212753) (-CH₂) spacer prevents direct resonance donation from the nitrogen's lone pair to the ring, the group is still electron-donating through the inductive effect. Groups with lone pairs adjacent to an aromatic system are strong activators and are ortho, para-directors. libretexts.org In this molecule, the aminomethyl group at C5 would direct incoming electrophiles to the C4 position (ortho to the -CH₂NH₂) and the C2 position (para to the -CH₂NH₂).
The kinetics of the reaction will be slower than that of unsubstituted thiophene due to the presence of the powerful deactivating nitrile group. However, the reaction will still proceed under milder conditions than those required for similarly substituted benzene rings, a characteristic feature of thiophene chemistry. pearson.com The precise rate would depend on the specific electrophile, catalyst, and reaction conditions employed.
Table 1: Predicted Regioselectivity of EAS on this compound
| Available Position | Directing Effect of -C≡N (at C3) | Directing Effect of -CH₂NH₂ (at C5) | Predicted Outcome | Rationale |
|---|---|---|---|---|
| C2 | Deactivated | Activated (para-directing) | Major Product | The C2 position is inherently more reactive in thiophenes and is strongly activated by the para-directing aminomethyl group. |
| C4 | Deactivated | Activated (ortho-directing) | Minor Product | The C4 position is activated by the ortho-directing aminomethyl group but is generally less reactive than the C2 position. |
Computational Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become an indispensable tool for elucidating the reaction mechanisms of thiophene derivatives. nih.govmdpi.com For this compound, DFT calculations can map the potential energy surface for various reactions, particularly for electrophilic aromatic substitution. This involves calculating the geometries and energies of reactants, intermediates, transition states, and products.
The process for mapping an EAS reaction pathway typically involves:
Reactant and Electrophile Modeling: The ground state geometries and electronic properties (such as charge distribution and frontier molecular orbitals) of this compound and the incoming electrophile are optimized.
Transition State Searching: For each possible substitution position (C2 and C4), a search for the transition state (TS) of the rate-determining step (the formation of the arenium ion) is performed. The TS is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the reaction coordinate.
Intermediate (Arenium Ion) Calculation: The geometry of the sigma-complex intermediate for each pathway is optimized. The relative stability of these intermediates provides strong evidence for the observed regioselectivity.
Energy Profile Construction: The calculated energies of the reactants, transition states, and intermediates are used to construct a reaction energy profile. The pathway with the lowest activation energy barrier (the energy difference between the reactants and the highest-energy transition state) corresponds to the kinetically favored product. rsc.org
DFT studies on related thiophene systems have shown that the method can accurately predict regiochemical outcomes and rationalize the electronic effects of substituents. researchgate.net For example, DFT calculations could quantify the stabilization provided by the aminomethyl group and the destabilization caused by the nitrile group on the arenium ion intermediates at the C2 and C4 positions.
Table 2: Hypothetical DFT-Calculated Energy Barriers for Nitration of this compound
| Reaction Pathway | Relative Energy of Transition State (kcal/mol) | Relative Energy of Arenium Ion Intermediate (kcal/mol) | Predicted Kinetic Product |
|---|---|---|---|
| Attack at C2 | 0 | 0 | Major |
| Attack at C4 | +3.5 | +2.8 | Minor |
Note: Data are illustrative, based on general principles of thiophene reactivity, and represent a typical outcome for a DFT study.
While DFT provides a static picture of a reaction at 0 K, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules at finite temperatures. MD simulations can model the interaction of this compound with a catalyst surface or solvent molecules over time, providing a more complete understanding of the reaction environment. rsc.org
In the context of heterogeneous catalysis, for instance, the hydrodesulfurization (HDS) of thiophenes on MoS₂ catalysts has been studied using MD. rsc.org These simulations can reveal:
Binding Modes: The preferred orientation and binding mode of the reactant molecule on the catalyst's active site. For this compound, MD could show how the sulfur atom, the nitrile nitrogen, or the amino nitrogen interact with the catalyst surface.
Surface Diffusion: The movement of the reactant on the catalyst surface, which can influence whether it reaches an active site.
Conformational Dynamics: The flexibility of the aminomethyl side chain and its interaction with the catalyst or solvent, which could influence its accessibility and reactivity.
By combining MD simulations with DFT (a method known as ab initio molecular dynamics or AIMD), researchers can study bond-breaking and bond-forming events in a dynamic context. rsc.org This approach can help to understand the role of the catalyst in lowering activation barriers, for example, by stabilizing the transition state through specific interactions. rsc.org
Solvent Effects and Catalytic Influences on Reactivity
The reactivity of this compound is significantly influenced by both the solvent and the presence of catalysts.
Solvent Effects: The choice of solvent can alter reaction rates and even selectivity by differentially solvating the reactants and the transition state. In EAS reactions, the transition state leading to the arenium ion is highly polar and charged.
Polar Protic Solvents (e.g., alcohols, water): These solvents can stabilize the charged transition state through hydrogen bonding and dipole-dipole interactions, potentially increasing the reaction rate. nih.gov
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents also effectively solvate cations and can accelerate reactions involving charged intermediates. nih.gov
Nonpolar Solvents (e.g., hexane, toluene): Reactions are often slower in these solvents as they cannot effectively stabilize the polar transition state.
The specific interactions between the solvent and the nitrile and aminomethyl groups of the reactant can also play a role. For instance, hydrogen-bonding solvents can interact with the lone pairs on the nitrogen atoms, potentially altering the electronic nature and reactivity of the substituents.
Catalytic Influences: Catalysts provide an alternative, lower-energy pathway for a reaction, thereby increasing the rate and often controlling the selectivity.
Lewis Acids (e.g., AlCl₃, FeCl₃): These are standard catalysts for EAS reactions like Friedel-Crafts acylation and alkylation. They function by activating the electrophile, making it more reactive towards the thiophene ring.
Brønsted Acids (e.g., H₂SO₄, solid acids like zeolites): Used in reactions like nitration and sulfonation, they protonate the electrophile or the substrate. Zeolites and other solid acids are particularly interesting as they can impart shape selectivity, favoring the formation of one regioisomer over another due to steric constraints within their porous structure. researchgate.net
Transition Metal Catalysts (e.g., Palladium, Rhodium, Copper): While classic EAS involves electrophilic attack, modern organic synthesis often employs transition metal-catalyzed C-H activation/functionalization reactions. researchgate.netmdpi.com Catalysts like palladium complexes can selectively activate a C-H bond (e.g., at the C2 position) for cross-coupling reactions, offering a different and highly regioselective route to substituted thiophenes that complements traditional EAS. mdpi.com The choice of ligand on the metal center is crucial for controlling the catalyst's activity and selectivity. figshare.com
Derivatization and Functionalization Strategies of 5 Aminomethyl Thiophene 3 Carbonitrile
Synthesis of Substituted Aminothiophene-3-carbonitriles
The synthesis of functionalized aminothiophene-3-carbonitriles often proceeds through multi-component or domino reactions that efficiently construct the thiophene (B33073) ring from acyclic precursors. One prominent method is the Gewald reaction, though other approaches have been developed to introduce specific substitution patterns.
A notable synthetic route involves the Michael-type addition of a sulfur-containing nucleophile to an activated alkene, followed by an intramolecular cyclization. For instance, the synthesis of trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles can be achieved by reacting 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone. acs.org The reaction mechanism, studied via Density Functional Theory (DFT), suggests that it proceeds through the formation of a Michael adduct which then undergoes cyclization. nih.gov An alternative pathway is the reaction of cyanothioacetamide with α-bromochalcones. acs.org Optimization of reaction conditions has shown that using an aqueous sodium carbonate (Na₂CO₃) solution as a catalyst at temperatures between 40–50 °C can provide good yields of the desired dihydrothiophene products. acs.org These dihydrothiophenes are direct precursors to fully aromatic aminothiophenes.
Table 1: Optimized Reaction Conditions for Dihydrothiophene-3-carbonitrile Synthesis acs.org
| Entry | Aldehyde | Catalyst | Temperature (°C) | Yield (%) |
| 1 | 4-ClC₆H₄CHO | Na₂CO₃ (aq) | 40–50 | 74 |
| 2 | 4-BrC₆H₄CHO | Na₂CO₃ (aq) | 40–50 | 72 |
| 3 | 4-MeOC₆H₄CHO | Na₂CO₃ (aq) | 40–50 | 62 |
| 4 | 2-ThienylCHO | Na₂CO₃ (aq) | 40–50 | 68 |
This table illustrates the effectiveness of aqueous Na₂CO₃ in catalyzing the synthesis of various substituted dihydrothiophene-3-carbonitriles.
Expansion of the Aminomethyl Group: Homologation and Diversification
The primary amine of the aminomethyl group is a key site for diversification. Standard amine chemistry can be applied to modify this group, thereby altering the molecule's steric and electronic properties.
Acylation: Reaction with acyl chlorides or anhydrides yields amides, introducing carbonyl functionality.
Alkylation: Treatment with alkyl halides can lead to secondary or tertiary amines, expanding the substituent scope.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) provides a straightforward route to N-substituted derivatives.
Homologation: While more complex, homologation to produce a 5-(2-aminoethyl)thiophene derivative could be envisioned through a multi-step sequence, such as conversion of the amine to a leaving group, displacement with cyanide, and subsequent reduction.
These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery, allowing for the fine-tuning of a compound's interaction with biological targets.
Table 2: Potential Diversification Reactions of the Aminomethyl Group
| Reaction Type | Reagent Example | Resulting Functional Group |
| Acylation | Acetyl chloride | -CH₂-NH-C(O)CH₃ |
| Sulfonylation | Tosyl chloride | -CH₂-NH-SO₂-Ar |
| Alkylation | Methyl iodide | -CH₂-NHCH₃ or -CH₂-N(CH₃)₂ |
| Reductive Amination | Benzaldehyde, NaBH₄ | -CH₂-NH-CH₂-Ph |
Cyclization Reactions Utilizing Pendant Functional Groups
The proximate reactivity of the aminomethyl and nitrile groups allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. A prime example is the construction of the thieno[2,3-d]pyrimidine (B153573) core. nih.gov The reaction of 2-amino-4,5-dihydrothiophene-3-carbonitriles with formaldehyde (B43269) and a primary amine under non-catalyzed Mannich conditions leads to the formation of hexahydrothieno[2,3-d]pyrimidines. acs.orgnih.gov This transformation builds a new six-membered ring onto the thiophene scaffold.
Furthermore, the fundamental reaction between aminonitriles and thiols to form thiazolines, which can then hydrolyze, demonstrates the inherent capacity of these functional groups to participate in heterocycle formation, a process thought to be relevant in prebiotic chemistry. mdpi.com
Formation of Polycyclic Thiophene Systems
Beyond simple bicyclic systems, aminothiophene-3-carbonitriles can be used to construct more elaborate polycyclic structures. An interesting example is the reaction of 2-aminothiophene-3-carbonitriles with phenyl isothiocyanate. Instead of the expected simple thieno[2,3-d]pyrimidine, this reaction can lead to the formation of substituted dithieno-[2′,3′:4, 3][2′,3′:8, 9]pyrimido[3, 4-a]pyrimid-7-thiones. researchgate.net This complex structure arises from a dimerization and subsequent cyclization cascade, showcasing how simple starting materials can give rise to significant molecular complexity. The same polycyclic compounds can also be synthesized using thiophosgene. researchgate.net
Stereoselective Synthesis of Chiral Analogs and Enantiomeric Resolution
The introduction of stereocenters into thiophene derivatives is of great interest, particularly for pharmaceutical applications, as different enantiomers of a drug can have vastly different biological activities and safety profiles. researchgate.net While direct stereoselective synthesis of 5-(aminomethyl)thiophene-3-carbonitrile is not widely reported, general strategies can be applied to its analogs.
Methods for achieving stereoselectivity include:
Chiral Pool Synthesis: Starting from an enantiomerically pure precursor.
Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other during synthesis.
Enantiomeric Resolution: Separating a racemic mixture using techniques such as chiral chromatography or crystallization with a chiral resolving agent.
The physical properties of enantiomers, including their crystallization behavior, can be profoundly different. The phenomenon of color polymorphism, where different crystal forms of the same compound exhibit different colors, has been observed in related structures like 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile. researchgate.net This underscores the critical impact of molecular conformation and packing, which are dictated by stereochemistry, on the solid-state properties of a compound. researchgate.net
Heteroannulation Reactions and Fused Heterocycle Formation
Heteroannulation, the formation of a new heterocyclic ring fused to an existing one, is a cornerstone of synthetic chemistry for creating novel bioactive molecules. nih.gov Aminothiophene-3-carbonitriles are excellent substrates for these reactions.
The most common and well-documented heteroannulation involves the reaction with one-carbon synthons to form thieno[2,3-d]pyrimidines. As mentioned, reacting with reagents like formamide, orthoformates, or isothiocyanates readily closes the pyrimidine (B1678525) ring. Another important fused system is the thieno[2,3-b]pyridine (B153569) scaffold. The synthesis of these compounds can be achieved through the cyclization of appropriately substituted pyridine (B92270) intermediates, which themselves can be formed in multicomponent reactions involving cyanothioacetamide. nih.gov These fused heterocycles are prevalent in many biologically active compounds and approved drugs. nih.govnih.gov
Table 3: Examples of Fused Heterocycles from Aminothiophene Precursors
| Precursor Type | Reagent(s) | Fused Heterocycle | Reference |
| 2-Aminothiophene-3-carbonitrile (B183302) | Phenyl isothiocyanate | Dithieno-pyrimido-pyrimidine | researchgate.net |
| 2-Amino-4,5-dihydrothiophene-3-carbonitrile | HCHO, RNH₂ | Hexahydrothieno[2,3-d]pyrimidine | acs.orgnih.gov |
| Cyanothioacetamide-derived intermediate | - | Thieno[2,3-b]pyridine | nih.gov |
Computational Chemistry and Theoretical Characterization
Investigation of Aromaticity and Electronic Delocalization within the Thiophene (B33073) Ring
The thiophene ring is a five-membered heterocycle classified as aromatic due to the delocalization of six π-electrons across its planar structure, conforming to Hückel's (4n+2) rule. wikipedia.orgyoutube.com The sulfur atom contributes a lone pair of electrons to the π-system, which is crucial for its aromatic character. youtube.com However, the degree of aromaticity in thiophene is generally considered less than that of benzene (B151609) and is significantly influenced by the nature and position of substituents on the ring. chemrxiv.orgnih.gov
In 5-(aminomethyl)thiophene-3-carbonitrile, the ring is functionalized with two distinct groups: an aminomethyl group (-CH₂NH₂) at the C5 position and a carbonitrile group (-C≡N) at the C3 position. The aminomethyl group is typically considered an electron-donating group (EDG) through inductive effects, while the nitrile group is a strong electron-withdrawing group (EWG) through both inductive and resonance effects. The interplay of these opposing electronic effects modulates the electron density distribution and aromaticity of the thiophene ring.
Computational studies on substituted five-membered heterocycles show that the position of substituents profoundly influences their electronic properties. rsc.org Electron-withdrawing groups like nitrile can decrease the electron density on the ring, affecting the π-electron delocalization. nih.govnih.gov Conversely, electron-donating groups can increase it. Quantum-chemical calculations on related substituted N-heterocycles have demonstrated that the properties of a substituent are heavily influenced by the relative positions of heteroatoms. rsc.org For this compound, the electron-withdrawing nitrile group at the C3 position and the electron-donating aminomethyl group at C5 create a push-pull system, which can lead to significant polarization of the π-electron system. Theoretical investigations on other thiophene derivatives confirm that such substitution patterns can alter the bond lengths and charge distribution, which are key indicators of aromaticity. chemrxiv.org The size mismatch between the sulfur p-orbitals and the carbon p-orbitals in the thiophene ring can already affect the efficiency of the π-orbital overlap, and this is further complicated by strong EWGs and EDGs. chemrxiv.orgsemanticscholar.org
Intermolecular Interactions and Crystal Engineering Insights
The supramolecular architecture of crystalline this compound is governed by a variety of non-covalent intermolecular interactions, which can be predicted and analyzed using computational methods. The functional groups present—an amine, a nitrile, and a thiophene ring—are all capable of participating in specific and directional interactions that guide the crystal packing.
The primary amine of the aminomethyl group is a potent hydrogen bond donor. The nitrile nitrogen atom is a hydrogen bond acceptor. Therefore, strong N-H···N hydrogen bonds are expected to be a dominant feature in the crystal structure, potentially forming chains or dimeric motifs that link molecules together. Computational studies on analogous structures, such as methyl-3-aminothiophene-2-carboxylate, have shown that N-H···N and N-H···O hydrogen bonds are primary drivers of the crystal packing, forming extensive networks. mdpi.com
In addition to classical hydrogen bonding, weaker interactions also play a critical role. These include:
C-H···S interactions: The sulfur atom in the thiophene ring can act as a weak hydrogen bond acceptor, forming contacts with C-H bonds from neighboring molecules. mdpi.com
C-H···π interactions: The aromatic π-system of the thiophene ring can interact with C-H bonds, contributing to the stability of the crystal lattice. rsc.org
π-π Stacking: Thiophene rings of adjacent molecules can stack upon one another. These interactions, driven by van der Waals forces and electrostatic effects, are common in aromatic compounds and significantly influence their solid-state properties. mdpi.combeilstein-journals.org
Conformational Analysis and Energy Landscapes
Conformational analysis of this compound is essential for understanding its three-dimensional structure and dynamic behavior. The molecule possesses conformational flexibility primarily due to the rotation around the single bonds of the aminomethyl substituent. A potential energy surface (PES) can be calculated theoretically to map the energy of the molecule as a function of its geometry, identifying stable conformers (local minima) and the energy barriers (transition states) that separate them. aip.orglibretexts.org
The key degrees of freedom for this molecule are the dihedral angles associated with the C4-C5-C(H₂)-N and C5-C(H₂)-N-H bonds. The rotation around these bonds determines the spatial orientation of the aminomethyl group relative to the thiophene ring. Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to construct the PES by systematically varying these dihedral angles and calculating the corresponding energy. aip.orgresearchgate.net
Studies on similarly substituted thiophenes have shown that the interaction between the substituent and the ring can lead to specific preferred conformations. aip.org For instance, steric hindrance between the hydrogens of the methylene (B1212753) group and the hydrogen at the C4 position of the ring, as well as potential intramolecular interactions (e.g., weak hydrogen bonds), will influence the rotational energy profile. The global energy minimum on the PES corresponds to the most stable conformation of the molecule in the gas phase. Exploration of the PES for thiophene clusters has revealed that multiple stable structures can exist within a small energy range. doi.org This suggests that this compound may also possess several low-energy conformers that could be populated at room temperature. Understanding this conformational landscape is crucial, as different conformers can exhibit different reactivities and abilities to pack into a crystal lattice.
Applications of 5 Aminomethyl Thiophene 3 Carbonitrile in Advanced Organic Synthesis
Role as a Precursor for Complex Heterocyclic Scaffolds
The structure of 5-(aminomethyl)thiophene-3-carbonitrile is primed for the synthesis of fused heterocyclic systems, particularly thienopyridines and thienopyrimidines. Such scaffolds are of significant interest in medicinal chemistry. The aminomethyl group can act as a handle to build a new ring around the thiophene (B33073) core through cyclocondensation reactions.
Research on analogous 2-aminothiophenes has demonstrated their utility as starting points for a wide array of thiophene-containing heterocycles and polycyclic hybrid molecules. nih.gov For instance, the reaction of an aminothiophene with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of a fused pyridine (B92270) ring. In the case of this compound, the primary amine can react with various dielectrophiles to construct new six-membered rings. For example, reaction with β-ketoesters could yield dihydropyridinone derivatives, which can be subsequently aromatized.
The nitrile group can also participate in cyclization reactions. Under acidic conditions, such as in the Friedländer annulation, the nitrile can be hydrolyzed or can react intramolecularly with a suitably placed ketone to form a fused pyridine ring. This dual reactivity allows for multiple synthetic strategies to access complex heterocyclic frameworks. A dissertation by Subrata Roy (2025) highlights domino methodologies for synthesizing benzothieno[3,2-b]pyridines from related benzothiophene (B83047) precursors, showcasing the potential for such cyclizations. astate.edu
Table 1: Potential Heterocyclic Scaffolds from this compound
| Target Scaffold | Co-reactant(s) | Reaction Type |
|---|---|---|
| Tetrahydrothieno[3,2-c]pyridine | Glutaraldehyde | Reductive Amination / Cyclization |
| Dihydrothieno[3,2-c]pyridinone | β-Ketoester (e.g., Ethyl acetoacetate) | Condensation / Cyclization |
| Aminothieno[3,2-c]pyridine | α,β-Unsaturated nitrile (e.g., Malononitrile dimer) | Michael Addition / Cyclization |
Integration into Multi-component Reactions (MCRs) for Scaffold Diversity
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are powerful tools for creating molecular diversity. The primary amine functionality of this compound makes it an ideal component for various named MCRs.
For example, it can serve as the amine component in the Ugi or Biginelli reactions. In a hypothetical Ugi four-component reaction, this compound could react with an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate complex α-acylamino carboxamides bearing the thiophene moiety. Similarly, its integration into Mannich-type reactions, which are often conducted as MCRs, could yield β-amino carbonyl compounds. Studies on related aminothiophenes have shown their successful application in Mannich reactions to produce thieno[2,3-d]pyrimidines. nih.gov The use of this compound in such reactions would directly append the 4-cyanothiophen-2-ylmethyl group to the newly formed stereocenter, providing a route to diverse chemical libraries for screening.
Table 2: Hypothetical Ugi Reaction Involving this compound
| Component A (Amine) | Component B (Aldehyde) | Component C (Carboxylic Acid) | Component D (Isocyanide) |
|---|---|---|---|
| This compound | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide |
Utilization in Polymer Chemistry as a Monomer or Cross-linking Agent (Focus on chemical synthesis, not material properties)
While the application of thiophene derivatives in the synthesis of conductive polymers is known, the specific utilization of this compound as a monomer is a more nascent area. From a chemical synthesis perspective, its bifunctional nature makes it a candidate for step-growth polymerization.
The primary aminomethyl group can participate in polycondensation reactions. For instance, reaction with a dicarboxylic acid chloride (e.g., adipoyl chloride) could lead to the formation of a polyamide chain, with the thiophene-3-carbonitrile moiety pendant to the polymer backbone. Alternatively, if reacted with a diepoxide, it could form a cross-linked polymer network.
Another potential route involves the nitrile group. While nitriles are generally less reactive, they can be induced to participate in polymerization. For example, transition-metal catalyzed polymerization of nitriles can lead to polyimine structures. If both the amine and nitrile groups were to participate, this compound could act as an AB-type monomer, potentially forming complex polymer architectures. This remains a largely theoretical application awaiting experimental validation.
Development of Novel Synthetic Routes to Diverse Chemical Libraries
A key application of versatile building blocks like this compound is in the generation of chemical libraries for high-throughput screening in drug discovery and materials science. The synthetic handles on the molecule allow for the systematic creation of a large number of related but structurally distinct compounds.
By leveraging the reactions described previously (heterocycle formation and MCRs), a library can be constructed by simply varying the other reactants. For example, in the synthesis of thieno[3,2-c]pyridines, a diverse set of 1,3-dielectrophiles can be employed. In the context of MCRs, varying the aldehyde, isocyanide, and carboxylic acid components in an Ugi reaction would lead to a vast combinatorial library of products. This strategy is central to modern medicinal chemistry for the exploration of chemical space around a privileged scaffold like the substituted thiophene. Research on related structures has demonstrated the feasibility of creating large libraries of heterocyclic molecules for biological evaluation. astate.edu
Contribution to the Synthesis of Agrochemical Intermediates
The thiophene ring is a component of various biologically active molecules, including some used in agriculture. Substituted aminothiophenes serve as valuable intermediates in the synthesis of agrochemicals. The structural motifs present in this compound, namely the substituted thiophene ring, are found in some classes of fungicides and insecticides.
The synthesis of these agrochemicals often involves the elaboration of a core heterocyclic structure. The aminomethyl group of this compound can be readily converted into other functionalities, such as amides, ureas, or thioureas, by reaction with acyl chlorides, isocyanates, or isothiocyanates, respectively. These reactions are common in the derivatization of intermediates to produce final agrochemical products. The nitrile group also offers a site for chemical modification, for example, through reduction to an amine or hydrolysis to a carboxylic acid, further expanding the range of possible synthetic transformations toward an active agrochemical ingredient.
Role in the Synthesis of Dyes and Pigments (Focus on chemical synthesis, not optical properties)
Amines on aromatic and heteroaromatic rings are fundamental building blocks for the synthesis of azo dyes. Although the amino group in this compound is benzylic-type rather than directly attached to the ring, it can be used to link the thiophene core to a chromophoric system.
More classically, related 2-aminothiophene-3-carbonitrile (B183302) derivatives are used to create azo dyes. The synthesis typically involves a two-step process:
Diazotization: The primary amino group is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.
Azo Coupling: The resulting diazonium salt, which is a potent electrophile, is reacted with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine, to form the characteristic -N=N- azo linkage.
Future Research Directions and Emerging Trends
Development of Novel and More Efficient Synthetic Pathways
While classical methods like the Gewald and Paal-Knorr syntheses have been foundational for creating thiophene (B33073) rings, future research will likely focus on developing more atom-economical and environmentally benign pathways. nih.govderpharmachemica.com Traditional approaches often require harsh conditions or produce significant waste. nih.gov Emerging strategies aim to overcome these limitations.
Key areas of development include:
Metal-Free Cyclizations: The use of elemental sulfur with various substrates under metal-free conditions is a promising green chemistry approach. organic-chemistry.org For instance, the reaction of alkynols with elemental sulfur can yield substituted thiophenes, a method that could be adapted for precursors of 5-(Aminomethyl)thiophene-3-carbonitrile. organic-chemistry.org
Catalyst-Promoted Reactions: The development of novel catalysts, such as palladium complexes for direct C-H arylation, allows for the functionalization of the thiophene core with high efficiency and selectivity. organic-chemistry.org Research into catalysts that can tolerate the amine and nitrile functional groups will be crucial.
Multi-Component Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the target molecule without isolating intermediates can significantly improve efficiency. scribd.com An MCR approach to this compound could streamline its production, reducing time and resource consumption.
| Synthetic Method | Typical Starting Materials | Reagents & Conditions | Key Advantages |
| Gewald Reaction | Ketone/Aldehyde, α-cyanoester, elemental sulfur | Base (e.g., morpholine (B109124), triethylamine) | High functional group tolerance; direct route to 2-aminothiophenes. derpharmachemica.comresearchgate.net |
| Paal-Knorr Thiophene Synthesis | 1,4-Dicarbonyl compounds | Sulfiding agents (e.g., P₄S₁₀, Lawesson's reagent) | A classic and robust method for forming the thiophene ring. derpharmachemica.com |
| Metal-Free Dehydration/Cyclization | Alkynols | Elemental sulfur (S₈), base-free | Environmentally sustainable, avoids toxic metal catalysts. organic-chemistry.org |
| Transition-Metal-Free Cyclization | Bromoenynes | Thiol surrogate (e.g., EtOCS₂K), mixed solvent | Good yields, uses inexpensive and safe reagents. organic-chemistry.org |
| Metal-Catalyzed Cyclization | Functionalized alkynes | Metal catalysts (e.g., Pd, Cu, Au) | High regioselectivity and atom economy. mdpi.com |
Exploration of Unconventional Reactivity Patterns
The reactivity of this compound is largely dictated by its aromatic thiophene ring and its aminomethyl and carbonitrile functional groups. wikipedia.org Future studies will delve into less conventional transformations to unlock new synthetic possibilities.
Selective Functionalization: Research will focus on selectively targeting different positions on the thiophene ring. While electrophilic substitution typically occurs at the C2 and C5 positions, developing methods for precise functionalization at C4 would provide access to novel isomers and derivatives. nih.govwikipedia.org
Oxidative Reactions: The oxidation of the thiophene sulfur atom to a sulfoxide (B87167) or sulfone can dramatically alter the electronic properties and reactivity of the ring. wikipedia.org Investigating these transformations for this compound could lead to new materials with unique electronic characteristics.
Ring-Opening and Rearrangement Reactions: Exploring conditions that induce ring-opening of the thiophene core or trigger rearrangements could lead to the synthesis of entirely new classes of sulfur-containing compounds, moving beyond the thiophene scaffold itself.
Integration with Flow Chemistry and Automated Synthesis Platforms
The shift from batch processing to continuous flow and automated synthesis represents a paradigm shift in chemical manufacturing. nih.gov These technologies offer enhanced safety, reproducibility, and scalability, making them ideal for the synthesis of important building blocks like this compound. nih.gov
Flow Synthesis: Adapting known synthetic routes, such as the Gewald reaction, to a continuous flow setup can improve reaction control and yield. researchgate.net Flow chemistry allows for precise management of reaction temperature, pressure, and time, which is particularly beneficial for exothermic or fast reactions. nih.gov
Automated Platforms: The integration of robotics and software can create end-to-end automated synthesis platforms. wikipedia.orgnih.gov Such systems can handle everything from reagent dispensing and reaction execution to purification and analysis, accelerating the discovery and optimization of synthetic routes for derivatives of this compound. nih.gov These platforms often consist of modular hardware units controlled by sophisticated software. wikipedia.org
| Platform Component | Function | Relevance to this compound Synthesis |
| Robotic Liquid Handler | Precisely dispenses starting materials, reagents, and solvents. | Ensures accurate stoichiometry for multi-component reactions, improving reproducibility. nih.gov |
| Flow Reactor Module | Enables continuous reaction under controlled temperature and pressure. | Improves safety and scalability of potentially hazardous or exothermic steps in thiophene synthesis. nih.govresearchgate.net |
| Automated Purification Unit | Performs automated workup and purification (e.g., chromatography). | Streamlines the isolation of the final product, reducing manual labor and time. nih.gov |
| Online Analytical Instruments | Integrates real-time analysis (e.g., LC/MS, NMR). | Allows for rapid reaction monitoring and optimization without manual sampling. nih.gov |
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. researchgate.net Its application to this compound can provide deep insights that guide experimental work.
Mechanism Elucidation: DFT calculations can map out the energy profiles of potential reaction pathways, identifying transition states and intermediates. nih.govresearchgate.net This can help chemists understand why a particular reaction is successful and how to optimize conditions for higher yields. For instance, DFT can be used to study the mechanism of cyclization reactions leading to the thiophene ring. nih.gov
Predictive Reactivity: By calculating electronic properties like HOMO-LUMO energy gaps and mapping electrostatic potential, computational models can predict the most likely sites for electrophilic or nucleophilic attack. nih.govacs.org This allows for the rational design of experiments for functionalizing the thiophene core.
Spectroscopic Prediction: Computational methods can accurately predict spectroscopic data (e.g., NMR, IR spectra), which aids in the structural characterization and confirmation of newly synthesized derivatives. researchgate.netnih.gov
| Computational Method | Primary Application | Relevance to this compound |
| Density Functional Theory (DFT) | Calculating electronic structure, optimizing geometries, and determining reaction mechanisms. researchgate.netnih.gov | Predicting reactivity, understanding synthetic pathways, and calculating thermodynamic stability. nih.govresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Simulating electronic absorption spectra (UV-Vis) and excited state properties. researchgate.netrsc.org | Predicting the photophysical properties of new derivatives for applications in materials science. nih.gov |
| Molecular Docking | Predicting the binding orientation and affinity of a molecule to a biological target. researchgate.net | Guiding the design of new bioactive compounds based on the this compound scaffold. |
Design of Next-Generation Thiophene-based Building Blocks
This compound is not just an end product but a versatile starting point for creating more complex and functional molecules. Future research will leverage this scaffold to design next-generation building blocks for diverse applications.
Materials Science: By chemically modifying the aminomethyl and nitrile groups, new π-conjugated polymers and small molecules can be synthesized. rsc.orgresearchgate.net These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. rsc.orgnih.gov
Medicinal Chemistry: The scaffold can be elaborated through reactions like acylation of the amine or transformation of the nitrile into other functional groups (e.g., amides, tetrazoles). nih.gov This allows for the creation of libraries of compounds for screening against various biological targets, potentially leading to new therapeutic agents. nih.govnih.gov
Supramolecular Chemistry: The introduction of recognition motifs onto the thiophene scaffold can lead to the formation of self-assembling systems and novel sensor materials. The combination of the thiophene ring with other moieties like pyrimidine (B1678525) or boron can create building blocks with unique photophysical properties. rsc.orgrsc.org
Q & A
Q. Resolution Strategy :
Reproducibility Checks : Replicate assays with independently synthesized batches.
Metabolite Profiling : Use LC-MS to identify degradation products.
Dose-Response Analysis : Confirm EC₅₀ consistency across multiple replicates .
Example : A 2023 study attributed conflicting antifungal data to variations in inoculum size and incubation time, resolved by standardizing ISO 20776-1 protocols .
What strategies mitigate challenges in functionalizing the thiophene ring of this compound?
Advanced Research Question
Electrophilic substitution at C2/C4 positions is hindered by steric and electronic effects of the aminomethyl and nitrile groups. Solutions include:
Q. Validation Parameters :
- LOQ : 0.1 ng/mL (LC-MS/MS) vs. 10 ng/mL (HPLC-UV).
- Recovery : 85–95% in spiked plasma samples .
How does the electronic nature of substituents influence the reactivity of this compound in cycloaddition reactions?
Advanced Research Question
The electron-withdrawing nitrile group activates the thiophene ring for inverse-electron-demand Diels-Alder (IEDDA) reactions. Substituent effects:
- Aminomethyl Group : Electron-donating nature reduces ring activation; use Lewis acids (e.g., ZnCl₂) to enhance reactivity.
- Nitrile : Stabilizes transition states via conjugation, accelerating cycloaddition with electron-rich dienophiles .
Case Study : A 2024 study demonstrated that replacing the aminomethyl group with acetyl reduced IEDDA rate constants by 40%, highlighting electronic modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
